

Technical Support Center: Copolymerization of Parylene F with Parylene C

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the copolymerization of Parylene F and Parylene C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the copolymerization process.

Issue	Possible Cause	Recommended Solution
Poor Adhesion/Delamination of Copolymer Film	<ol style="list-style-type: none">1. Substrate contamination (oils, dust, moisture).[1][2][3][4]2. Incompatible substrate material.[4][5]3. Improper surface energy of the substrate.[6]4. Lack of adhesion promoter.[2][7]	<ol style="list-style-type: none">1. Implement a rigorous substrate cleaning protocol. This may include solvent cleaning, surfactant washes, and a final plasma cleaning step.[2]2. Verify the compatibility of the substrate with Parylene coatings. For materials with poor inherent adhesion like noble metals, consider surface modification.[8]3. Use surface treatments such as plasma etching to increase the surface energy of the substrate.[6]4. Apply an adhesion promoter like A-174 silane prior to deposition.[2]
Cracking of the Copolymer Film	<ol style="list-style-type: none">1. Excessive film thickness.[1][2]2. High thermal stress due to mismatched coefficients of thermal expansion.[1]3. Environmental stress cracking (ESC) from exposure to extreme temperatures.[1][2]	<ol style="list-style-type: none">1. Reduce the amount of dimer used to achieve the minimum effective thickness for your application.[1]2. If possible, select a substrate with a coefficient of thermal expansion closer to that of the Parylene copolymer.3. Ensure the operating temperature range of the device is within the stable limits of the copolymer.[2]Consider Parylene F-rich copolymers for higher temperature applications.[9][10]
Inconsistent Film Thickness	<ol style="list-style-type: none">1. Non-uniform temperature distribution in the deposition chamber.2. Fluctuations in	<ol style="list-style-type: none">1. Verify the calibration and uniformity of the furnace and deposition chamber heaters.2.

	deposition pressure.[11] 3. Inconsistent dimer sublimation rate.	Ensure a stable vacuum is maintained throughout the deposition process.[6] 3. Monitor and control the vaporizer temperature to ensure a steady sublimation of both Parylene C and F dimers.
Cloudy or Opaque Film Appearance	1. Incomplete pyrolysis of the dimer.[12] 2. High degree of crystallinity.[13]	1. Ensure the pyrolysis furnace reaches the required temperature for both dimers (typically around 720°C for Parylene F).[6] 2. While some crystallinity is inherent, rapid cooling of the substrate can sometimes reduce it. However, for optical applications, Parylene N may be a more suitable choice.[7][13]

Frequently Asked Questions (FAQs)

1. What are the main advantages of copolymerizing Parylene F and Parylene C?

Copolymerizing Parylene F and Parylene C offers a synergistic combination of their properties. The resulting copolymer typically exhibits significantly improved adhesion to substrates compared to Parylene C homopolymers.[6][14] It also demonstrates enhanced thermal stability, allowing for its use in applications with higher operating temperatures.[6][15]

2. How does the ratio of Parylene F to Parylene C affect the copolymer's properties?

The ratio of the monomers allows for the tuning of the copolymer's characteristics. Increasing the proportion of Parylene F generally leads to:

- Higher thermal stability: The melting temperature of the copolymer will be between that of Parylene C and Parylene F.[6]

- Improved adhesion: The presence of fluorine in Parylene F can lead to the formation of Si-F bonds with silicon substrates, enhancing adhesion.[6][16]
- Lower dielectric constant: Parylene F has a lower dielectric constant than Parylene C, which can be beneficial for high-frequency electronic applications.[9]

3. What are the key process parameters to control during copolymer deposition?

The critical parameters to control are:

- Vaporization Temperature: This needs to be controlled to ensure a consistent sublimation rate for both dimers.
- Pyrolysis Temperature: The furnace temperature must be high enough to completely cleave both Parylene C and **Parylene F dimers** into their reactive monomers. A temperature of around 720°C is often used to ensure the complete decomposition of **Parylene F dimers**.[6]
- Deposition Pressure: A low and stable pressure (e.g., 15 mTorr) in the deposition chamber is necessary for uniform film growth.[6]
- Substrate Temperature: The substrate is typically kept at room temperature to promote polymerization.[6]

4. Can I use the same deposition system for both homopolymer and copolymer deposition?

Yes, the same chemical vapor deposition (CVD) system can be used. The primary modification is the simultaneous introduction of both Parylene C and **Parylene F dimers** into the vaporizer. [6]

5. How can I confirm the successful formation of a copolymer?

Fourier-Transform Infrared Spectroscopy (FTIR) is a common method to confirm the presence of chemical bonds characteristic of both Parylene C and Parylene F in the final film.[6]

Data Presentation

Table 1: Thermal Properties of Parylene Homopolymers and a Representative Copolymer

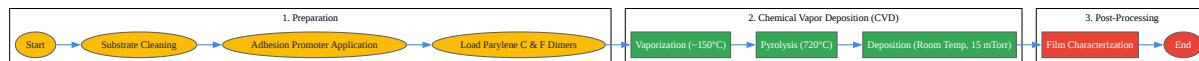
Property	Parylene C	Parylene F	Parylene CF Copolymer
Melting Temperature (T _m) in N ₂	301.8 °C[6]	429.5 °C[6]	338.8 °C[6]
Initial Weight Loss Temp. in N ₂	~301.8 °C[6]	-	~338.8 °C[6]
Initial Weight Loss Temp. in O ₂	237.4 °C[6]	355.6 °C[6]	270.6 °C[6]
Continuous Service Temp. in O ₂	80 °C[6]	200 °C[17]	-

Table 2: Mechanical and Electrical Properties

Property	Parylene C	Parylene F
Tensile Strength (psi)	10,000	-
Elongation to Break (%)	200[7]	-
Dielectric Strength (V/mil)	5,600[10]	-
Dielectric Constant (1 MHz)	2.95[10]	Lower than C[9]
Surface Energy	Low[6]	Higher than C[6]

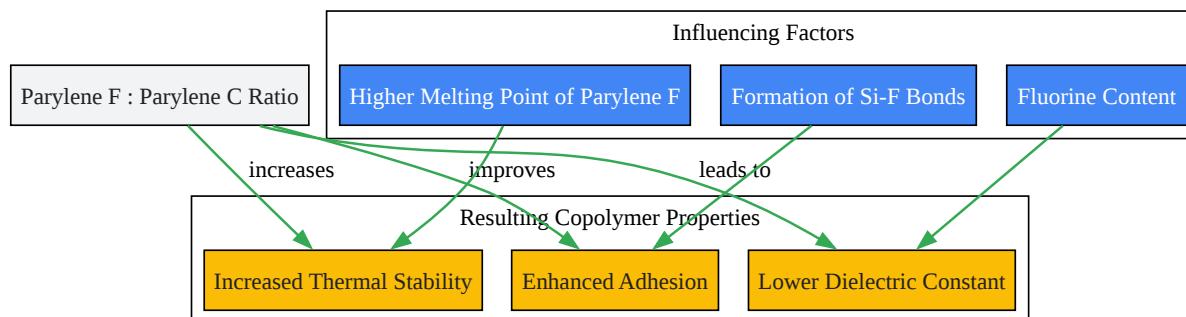
Table 3: Adhesion Strength on Silicon Substrate

Parylene Type	Adhesion Strength
Parylene C	Baseline
Parylene CF Copolymer	8.6 to 10.4 times stronger than Parylene C[6]


Experimental Protocols

Detailed Methodology for Copolymerization of Parylene F and Parylene C

This protocol outlines the key steps for the deposition of a Parylene CF copolymer film using a chemical vapor deposition (CVD) system.


1. Substrate Preparation: a. Thoroughly clean the substrate to remove any organic and inorganic contaminants. A suggested procedure is sequential sonication in acetone, isopropanol, and deionized water. b. Dry the substrate using a nitrogen gun. c. For enhanced adhesion, apply an A-174 silane adhesion promoter. This can be done by vapor deposition or by immersing the substrate in a solution (e.g., A174:DI water:IPA = 1:100:100, v/v) for 15 minutes.[14] d. Perform a final plasma cleaning step to ensure an atomically clean surface.
2. Dimer Loading: a. Weigh the desired mass ratio of Parylene C and **Parylene F dimers**. The ratio will determine the properties of the final copolymer film. b. Place the weighed dimers together in the vaporizer boat of the PDS2010 or a similar deposition system.
3. Deposition Process: a. Place the prepared substrates in the deposition chamber. b. Evacuate the system to a base pressure of approximately 15 mTorr.[6] c. Set the vaporizer temperature to sublimate the dimers into a gaseous state (typically 120-150°C). d. Set the pyrolysis furnace temperature to 720°C to ensure complete cleavage of both Parylene C and F dimers into their respective monomers.[6] e. The monomeric gases will then enter the room-temperature deposition chamber and polymerize conformally onto the substrates. f. The thickness of the film is primarily controlled by the initial mass of the dimer. A typical deposition rate for Parylene C is faster than for Parylene F.[9][10]
4. Post-Deposition: a. Once the deposition is complete, vent the chamber to atmospheric pressure. b. Carefully remove the coated substrates. c. Perform characterization tests as required (e.g., thickness measurement, FTIR for copolymer confirmation, adhesion tests).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Parylene CF copolymer deposition.

[Click to download full resolution via product page](#)

Caption: Relationship between monomer ratio and copolymer properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Five Common Causes of Parylene Failure | Specialty Coating Systems [scscoatings.com]
- 2. advancedcoating.com [advancedcoating.com]
- 3. Common Parylene Problems | Specialty Coating Systems [scscoatings.com]
- 4. advancedcoating.com [advancedcoating.com]
- 5. hzo.com [hzo.com]
- 6. Copolymerization of Parylene C and Parylene F to Enhance Adhesion and Thermal Stability without Coating Performance Degradation [mdpi.com]
- 7. electroniccoating.com [electroniccoating.com]

- 8. Common Parylene Defects | Specialty Coating Systems [scscoatings.com]
- 9. Types of Parylene | Specialty Coating Systems [scscoatings.com]
- 10. hzo.com [hzo.com]
- 11. physics.unm.edu [physics.unm.edu]
- 12. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parylene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. vsiparylene.com [vsiparylene.com]
- To cite this document: BenchChem. [Technical Support Center: Copolymerization of Parylene F with Parylene C]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155830#copolymerization-of-parylene-f-with-parylene-c-for-improved-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com